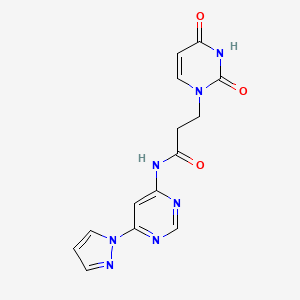
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a sulfonyl indole derivative with a complex molecular structure. This compound belongs to a class of chemicals known for their diverse biological activities and potential therapeutic applications. Its unique structural components make it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide typically involves multi-step organic reactions
Starting Material Preparation: Synthesis begins with the preparation of 1-(2-chlorobenzyl)-1H-indole from indole and 2-chlorobenzyl chloride via a Friedel-Crafts alkylation.
Sulfonylation: The 1-(2-chlorobenzyl)-1H-indole is then subjected to sulfonylation using sulfonyl chloride, yielding the sulfonylated intermediate.
Acetamidation: The final step involves the reaction of the sulfonylated intermediate with phenylacetamide in the presence of a suitable base, leading to the formation of the target compound.
Industrial Production Methods
Industrial-scale production of this compound would require optimization of reaction conditions for maximum yield and purity. Typical considerations include:
Reaction Temperature and Pressure: Controlled to optimize reaction rates.
Catalysts: Use of appropriate catalysts to accelerate reaction steps.
Purification: Techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the indole ring, leading to various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfide or thiol derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Depending on the substituent, halogenating agents, nucleophiles (e.g., amines, alcohols), and bases/acids can be used.
Major Products
Oxidation Products: Hydroxylated or ketone derivatives.
Reduction Products: Sulfides or thiols.
Substitution Products: Various substituted derivatives depending on the reaction specifics.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications and derivatizations.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, anti-inflammatory, or antitumor properties.
Medicine: Explored as a potential therapeutic agent. Studies might focus on its efficacy and safety in treating specific diseases.
Industry: Used in the development of new materials, dyes, or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The exact mechanism of action depends on its specific application. Generally, it involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. For instance:
Enzymatic Inhibition/Activation: The compound might inhibit or activate specific enzymes, altering metabolic pathways.
Receptor Binding: It could bind to receptors on cell surfaces, modulating signaling pathways and cellular responses.
Gene Expression: Influences gene expression by interacting with DNA or RNA, affecting protein synthesis.
Comparación Con Compuestos Similares
Compared to other sulfonyl indole derivatives, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is unique due to its specific substituents (chlorobenzyl and phenylacetamide groups). Similar compounds include:
Sulfonyl Indoles: Such as N-(2-methyl-1H-indol-3-yl)sulfonyl-phenylacetamide.
Benzyl Indoles: Compounds like 1-(2-methoxybenzyl)-1H-indol-3-yl-sulfonyl-phenylacetamide.
Acetamide Derivatives: For example, 2-((1-(2-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide.
These comparisons highlight the distinct features and potential advantages of this compound in terms of biological activity and synthetic accessibility.
Propiedades
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c24-20-12-6-4-8-17(20)14-26-15-22(19-11-5-7-13-21(19)26)30(28,29)16-23(27)25-18-9-2-1-3-10-18/h1-13,15H,14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFCHIBVMAGWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2931847.png)

![methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2931850.png)
![methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate](/img/structure/B2931851.png)

![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2931853.png)



